Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate: . This compound features a fluorophenyl group attached to the imidazo[1,2-a]pyridine core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with aldehydes or ketones in the presence of acid catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[1,2-a]pyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the site of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different substituents on the core structure.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve inflammatory and oxidative stress pathways. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Methyl 2-(4-fluorophenyl)acetate: A simpler ester with a similar fluorophenyl group.
Methyl 2-(4-fluorophenyl)-6-p-tolylpyridine-4-carboxylate: A structurally related compound with additional phenyl groups.
Uniqueness: Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate stands out due to its imidazo[1,2-a]pyridine core, which imparts unique chemical and biological properties compared to simpler esters and other related compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXFLRQZASITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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